

# EZH2 Inhibitor Tazemetostat (EPZ-6438): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Ezh2-IN-8 |           |  |  |  |
| Cat. No.:            | B15145320 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes.[1][3] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][4] Tazemetostat (formerly EPZ-6438), a potent and selective, orally bioavailable small-molecule inhibitor of EZH2, has been developed to counteract this oncogenic signaling.[1][4] This technical guide provides an in-depth overview of Tazemetostat, including its patent information, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

## **Patent Information**

Tazemetostat is protected by a portfolio of patents covering its composition of matter, methods of use, and formulations. Key patent information is summarized below.



| Patent/Applicati<br>on Number | Title                                                                                                                     | Assignee      | Priority Date                  | Key Claims                                                                                                          |
|-------------------------------|---------------------------------------------------------------------------------------------------------------------------|---------------|--------------------------------|---------------------------------------------------------------------------------------------------------------------|
| US 8,691,507 B2               | Method of treating relapsed or refractory follicular lymphoma positive for an enhancer of zeste homolog 2 (EZH2) mutation | EPIZYME INC   | Sept. 12, 2031<br>(Expiration) | Methods of<br>treating specific<br>cancers with an<br>EZH2 inhibitor.[5]                                            |
| WO<br>2012/142504 A1          | Inhibitors of<br>Histone<br>Methyltransferas<br>e                                                                         | Epizyme, Inc. | April 13, 2011                 | Compounds of a specific formula, including Tazemetostat, and their use in treating cancers associated with EZH2.[6] |
| US 8,765,732 B2               | EZH2 inhibitor<br>and use thereof                                                                                         | GSK           | -                              | Small molecule inhibitors of EZH2 for treating non-Hodgkin B-cell lymphoma.                                         |
| WO<br>2015/195848 A1          | Ezh2 inhibitors<br>for treating<br>lymphoma                                                                               | Epizyme, Inc. | June 17, 2014                  | Methods of treating non-Hodgkin's lymphoma with EZH2 inhibitors, including Tazemetostat.[8]                         |

# **Chemical Information**







• IUPAC Name: N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide[2][9]

Synonyms: EPZ-6438, E7438[5][9]

CAS Number: 1403254-99-8[9][10]

Molecular Formula: C34H44N4O4[9]

Molecular Weight: 572.74 g/mol [10]

### **Mechanism of Action**

Tazemetostat is a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor-binding site of EZH2.[1] By blocking the binding of SAM, Tazemetostat prevents the transfer of a methyl group to histone H3 at lysine 27.[1] This leads to a global reduction in H3K27 methylation levels, which in turn reactivates the expression of silenced tumor suppressor genes.[3][11] This re-expression can induce cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on EZH2 activity.[11][12]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacology and pharmacokinetics of tazemetostat PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 4. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tazemetostat [drugcentral.org]
- 6. researchgate.net [researchgate.net]
- 7. US10647700B2 EZH2 inhibitor and use thereof Google Patents [patents.google.com]
- 8. WO2015195848A1 Ezh2 inhibitors for treating lymphoma Google Patents [patents.google.com]
- 9. Tazemetostat | C34H44N4O4 | CID 66558664 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. TAZVERIK® (tazemetostat) | Mechanism of Action | HCP [tazverik.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [EZH2 Inhibitor Tazemetostat (EPZ-6438): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145320#ezh2-in-8-patent-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com